molecular formula C13H12N4O2S B5787538 2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5787538
M. Wt: 288.33 g/mol
InChI Key: WHJDTNIXSFPLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

TAK-659 selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. TAK-659 also inhibits the activation of T-cells and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines and the activation of immune cells in autoimmune disease models. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high selectivity and potency, favorable pharmacokinetic profile, and good solubility. However, its limitations include its potential off-target effects on other kinases and the need for further optimization to improve its efficacy and safety.

Future Directions

For the development of TAK-659 include the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers for patient selection and monitoring. TAK-659 may also be combined with other therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, TAK-659 may have potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis, which are also characterized by dysregulated immune responses.

Synthesis Methods

The synthesis method of TAK-659 involves several steps, including the preparation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid, which is then coupled with 3-bromo-1-propanol to form 3-(5-amino-1,3,4-thiadiazol-2-yl)propyl bromide. This intermediate is then reacted with 2,3-dihydro-1H-isoindole-1,3(2H)-dione in the presence of a base to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers and autoimmune diseases. It has shown promising results in preclinical studies as a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of these diseases. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the regulation of immune responses.

properties

IUPAC Name

2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c14-13-16-15-10(20-13)6-3-7-17-11(18)8-4-1-2-5-9(8)12(17)19/h1-2,4-5H,3,6-7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJDTNIXSFPLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.